Cancer Research: Studies demonstrate that SK-216 can limit tumor growth and metastasis formation, likely by reducing tumor angiogenesis (the formation of new blood vessels). In mice with Lewis lung carcinoma, SK-216 significantly reduced both the size of subcutaneous tumors and the number of lung metastases. [, ] This anti-tumor effect was associated with a decrease in CD31-positive blood vessels in the tumors, suggesting an anti-angiogenic mechanism. [, ] SK-216 also showed promising results in preclinical models of osteosarcoma, suppressing lung metastasis without affecting the proliferation of primary tumor cells. []
Fibrosis Research: Research indicates that SK-216 can attenuate transforming growth factor-beta (TGF-β)-dependent epithelial-mesenchymal transition (EMT) and the differentiation of fibroblasts to myofibroblasts, key processes in the development of fibrosis. [] In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of SK-216 reduced the severity of fibrosis. []
Intestinal Polyp Formation: Studies in Min mice, a model for intestinal polyp formation, revealed that SK-216 administration significantly reduced the number of intestinal polyps, suggesting its potential as a chemopreventive agent for colorectal cancer. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2